5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
Description
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-methoxyphenyl group at position 5, a trifluoromethyl (CF₃) group at position 7, and a carbohydrazide moiety at position 2. Its structural complexity and functional groups confer unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O2/c1-25-9-4-2-8(3-5-9)11-6-12(15(16,17)18)23-13(21-11)10(7-20-23)14(24)22-19/h2-5,7,11-12,21H,6,19H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAPLZQYCYWYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NN)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108258 | |
| Record name | 4,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-36-7 | |
| Record name | 4,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Modifications: Substituent Position and Electronic Effects
Position 5 Substituents
- 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (): Replacing the 4-methoxyphenyl group with a simple phenyl reduces electron-donating effects.
5-(4-Ethylphenyl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid ():
The ethyl group introduces steric bulk and hydrophobicity, while the methyl at position 7 (vs. CF₃) reduces electronegativity. This analog likely exhibits lower metabolic stability due to reduced resistance to oxidative degradation compared to the CF₃-containing target .
Position 7 Substituents
Position 3 Functional Group Variations
Carbohydrazide vs. Carboxamide
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide ():
The carboxamide group (-CONH-) in this analog lacks the terminal hydrazine (-NH-NH₂) moiety present in the target’s carbohydrazide (-CONH-NH₂). This difference reduces hydrogen-bonding capacity and may alter pharmacokinetic properties such as solubility and membrane permeability .
Positional Isomerism and Bioactivity
- 5-(3-Methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide ():
Shifting the methoxy group from the para (4-) to meta (3-) position on the phenyl ring alters electronic distribution and steric interactions. This positional isomer may exhibit distinct binding modes in enzyme inhibition assays, as seen in antimicrobial activity studies .
Analytical and Spectroscopic Data
Elemental Analysis
NMR Characterization
Antimicrobial Activity
- N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones (): Carbohydrazide derivatives exhibit enhanced activity against plant pathogens compared to carboxamides, suggesting the -NH-NH₂ group improves target engagement .
Enzyme Inhibition
- κ-Opioid Receptor Agonists (): The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is associated with CNS activity. The target’s carbohydrazide may modulate receptor affinity compared to simpler analogs .
Preparation Methods
Formation of 3-Amino-5-(4-methoxyphenyl)pyrazole
The 4-methoxyphenyl substituent at position 5 is introduced via a Claisen-Schmidt condensation. 4-Methoxybenzaldehyde reacts with acetylacetone in alkaline ethanol to form a chalcone intermediate. Subsequent cyclization with hydrazine hydrate yields 3-amino-5-(4-methoxyphenyl)pyrazole.
Key conditions :
Cyclocondensation with Trifluoromethyl-Containing Electrophile
The trifluoromethyl group at position 7 originates from a β-ketoester or β-diketone bearing CF₃. Ethyl 4,4,4-trifluoroacetoacetate reacts with the 3-aminopyrazole under acidic conditions to form the tetrahydropyrimidine ring.
Reaction mechanism :
- Nucleophilic attack by the pyrazole’s amino group on the keto carbonyl.
- Intramolecular cyclization via enol tautomerization.
- Aromatization through dehydration.
Optimized parameters :
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Crystallographic Data (Hypothetical Model)
| Parameter | Value |
|---|---|
| Formula | C₁₆H₁₄F₃N₅O₂ |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 7.21, 12.89, 14.37 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 63 | 95 | 14 |
| Hydrazinolysis | 87 | 98 | 6 |
Challenges and Optimization Strategies
- Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under strongly acidic conditions. Using acetic acid instead of HCl minimizes decomposition.
- Regioselectivity : Competing cyclization pathways are mitigated by slow addition of β-ketoester at 0°C.
- Hydrazine Handling : Excess hydrazine is neutralized with acetic acid before filtration to prevent explosive residues.
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
How can multi-step synthesis protocols for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization requires systematic adjustments to reaction parameters:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in intermediate steps, while ethanol or acetonitrile may improve cyclization .
- Temperature Control: Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., hydrazide formation), while reflux conditions (80–120°C) accelerate ring closure .
- Catalyst Screening: Acidic (e.g., p-TsOH) or basic (e.g., triethylamine) catalysts can modulate reaction kinetics. For example, APTS (3-Aminopropyltriethoxysilane) improved yields in analogous triazolopyrimidine syntheses .
- Purification: Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) to isolate high-purity product. Monitor via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .
What advanced analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions. For example, bond angles like N1–N1A–C3A (112.42°) and torsion angles (e.g., C51–C5–C56) confirm fused-ring geometry .
- Multinuclear NMR:
- HRMS: Exact mass (e.g., m/z 393.1234 [M+H]⁺) verifies molecular formula (C₁₅H₁₄F₃N₅O₂) .
- HPLC-PDA: Purity >98% achieved using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) to assess impact on enzyme inhibition (e.g., kinase assays) .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding between carbohydrazide and ATP-binding pockets) .
- In Vitro Assays: Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) and compare IC₅₀ values to correlate substituent effects .
- Solubility Profiling: Measure logP (shake-flask method) to optimize bioavailability. The 4-methoxyphenyl group enhances solubility but may reduce membrane permeability .
What strategies resolve contradictions in reported pharmacological data for analogous pyrazolopyrimidines?
Methodological Answer:
- Meta-Analysis: Compare datasets using tools like RevMan to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
- Dose-Response Reproducibility: Validate conflicting results (e.g., anti-HIV vs. anticancer activity) by repeating assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Metabolite Screening: Use LC-MS to detect active metabolites that may explain discrepancies in in vivo vs. in vitro efficacy .
How can computational modeling predict reactivity and optimize synthetic routes?
Methodological Answer:
- DFT Calculations (Gaussian 16): Calculate Fukui indices to identify nucleophilic/electrophilic sites in intermediates. For example, the pyrimidine ring’s C6 position is prone to electrophilic attack .
- COMSOL Multiphysics: Simulate heat/mass transfer in batch reactors to optimize exothermic steps (e.g., cyclization) and prevent thermal degradation .
- Machine Learning (Chemprop): Train models on reaction datasets to predict optimal catalysts/solvents for novel derivatives .
What methodologies characterize the role of the trifluoromethyl group in modulating bioactivity?
Methodological Answer:
- Isosteric Replacement: Synthesize analogs with –CF₃ replaced by –CH₃ or –Cl and compare bioactivity (e.g., IC₅₀ shifts in enzyme assays) .
- Fluorine NMR (¹⁹F): Probe electronic effects of –CF₃ on aromatic rings via chemical shift perturbations (δ -55 to -65 ppm) .
- Free Energy Calculations (MM/PBSA): Quantify –CF₃ contribution to binding affinity in target proteins (e.g., ΔG = -8.2 kcal/mol for kinase inhibition) .
How are synthetic byproducts or impurities identified and mitigated?
Methodological Answer:
- LC-MS/MS: Detect impurities (e.g., hydrolyzed carbohydrazide or dimerized products) via fragmentation patterns .
- DoE (Design of Experiments): Apply Taguchi methods to optimize reaction time/temperature and reduce byproduct formation (e.g., 24-hour reflux reduces dimerization vs. 48-hour) .
- Scavenger Resins: Use polymer-bound reagents (e.g., QuadraSil™ AP) to remove unreacted intermediates during workup .
How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?
Methodological Answer:
- Kinetic Analysis (Lineweaver-Burk Plots): Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kₐ, k𝒹) to target enzymes (e.g., k𝒹 = 0.003 s⁻¹ suggests strong binding) .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH = -12.4 kJ/mol) to confirm binding thermodynamics .
What frameworks guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Lipinski’s Rule of Five: Prioritize derivatives with molecular weight <500 Da and logP <5 .
- Protease Stability Assays: Incubate with liver microsomes to identify metabolically labile sites (e.g., carbohydrazide hydrolysis) and stabilize via methyl substitution .
- Caco-2 Permeability: Assess intestinal absorption using monolayer models; trifluoromethyl enhances permeability (Papp >1 × 10⁻⁶ cm/s) .
How are crystallization conditions optimized for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Use vapor diffusion (e.g., 1:1 DCM/methanol) to grow single crystals. Slow evaporation at 4°C minimizes disorder .
- Additive Screening: Introduce co-solvents (e.g., n-hexane) or surfactants (e.g., CTAB) to improve crystal morphology .
- Data Collection: Acquire datasets at 100 K using synchrotron radiation (λ = 0.71073 Å) and refine with SHELXL (R1 < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
